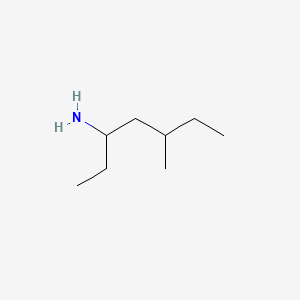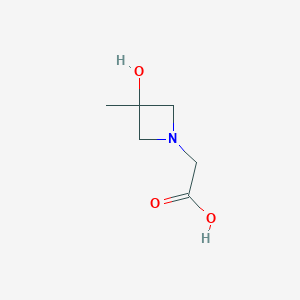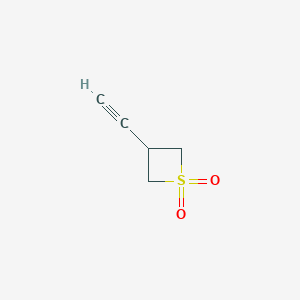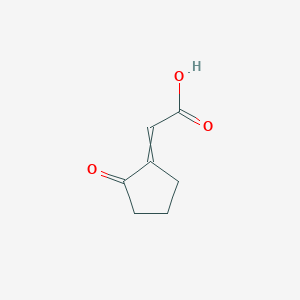
3-Nitropyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitropyrazin-2-amine is an organic compound with the molecular formula C4H4N4O2 It is a derivative of pyrazine, characterized by the presence of a nitro group at the third position and an amino group at the second position on the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitropyrazin-2-amine typically involves nitration of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrazine hydrate and catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Aminopyrazin-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Applications De Recherche Scientifique
3-Nitropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitropyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Nitropyridine
- 3-Nitroquinoline
- 3-Nitrobenzene
Comparison: 3-Nitropyrazin-2-amine is unique due to the presence of both a nitro and an amino group on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to 3-Nitropyridine, which has a similar structure but lacks the amino group, this compound exhibits different reactivity patterns and potential applications. The presence of the pyrazine ring also differentiates it from nitrobenzene derivatives, which have different electronic and steric properties.
Propriétés
Formule moléculaire |
C4H4N4O2 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
3-nitropyrazin-2-amine |
InChI |
InChI=1S/C4H4N4O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H,(H2,5,6) |
Clé InChI |
VTRZWCNUMQBCRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)




![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)


